molecular formula C13H17NO2 B12989204 Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate

Cat. No.: B12989204
M. Wt: 219.28 g/mol
InChI Key: TWJBEYPKGZNPQI-UHFFFAOYSA-N
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Description

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by a quinoline ring system that is partially saturated, making it a tetrahydroquinoline The presence of a methyl ester group at the 2-position of the propanoate chain adds to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.

Scientific Research Applications

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is unique due to its specific ester group and the position of the substituents on the quinoline ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate

InChI

InChI=1S/C13H17NO2/c1-9(13(15)16-2)10-5-6-12-11(8-10)4-3-7-14-12/h5-6,8-9,14H,3-4,7H2,1-2H3

InChI Key

TWJBEYPKGZNPQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NCCC2)C(=O)OC

Origin of Product

United States

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